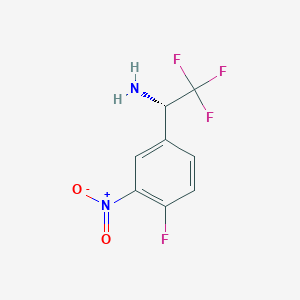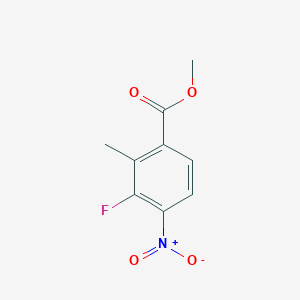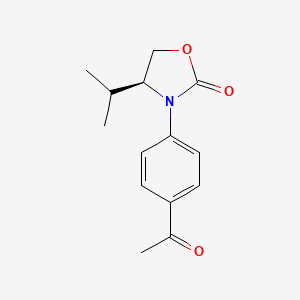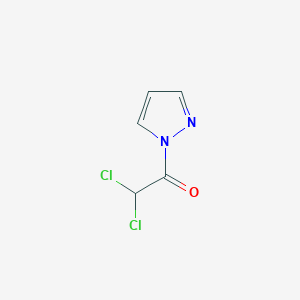
2,2-Dichloro-1-pyrazol-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of two chlorine atoms and a pyrazole ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 1H-pyrazole with a chlorinated ethanone precursor. One common method is the reaction of 1H-pyrazole with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorinated intermediate.
Industrial Production Methods
Industrial production of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyrazole ring allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanone: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,2-Dichloro-1-(1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a pyrazole ring, leading to variations in biological activity and chemical properties.
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethanone:
Uniqueness
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone is unique due to the combination of the pyrazole ring and the dichlorinated ethanone group. This structure imparts specific reactivity and potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
39671-63-1 |
|---|---|
Formule moléculaire |
C5H4Cl2N2O |
Poids moléculaire |
179.00 g/mol |
Nom IUPAC |
2,2-dichloro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4(7)5(10)9-3-1-2-8-9/h1-4H |
Clé InChI |
HBPXPSZBJTZGOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
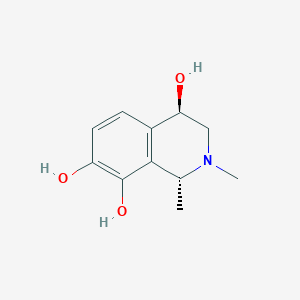
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
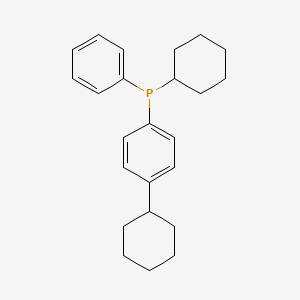
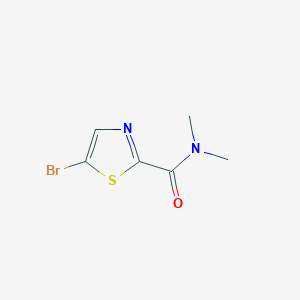


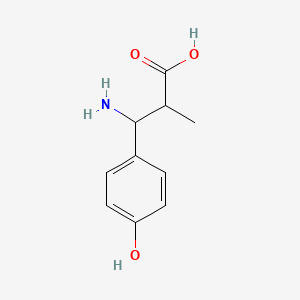

![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
